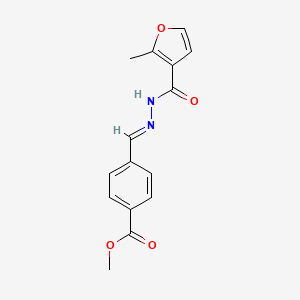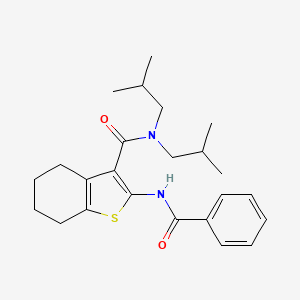![molecular formula C25H26N4O6S B11665995 N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11665995.png)
N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is notable for its intricate molecular arrangement, which includes multiple functional groups such as sulfonamide, nitro, and hydrazinecarbonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may involve:
Condensation Reactions: Combining aldehydes or ketones with hydrazine derivatives to form hydrazones.
Sulfonation: Introducing the sulfonamide group through reactions with sulfonyl chlorides.
Nitration: Adding nitro groups via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides or other oxidized products.
Reduction: Reaction with reducing agents to convert nitro groups to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield corresponding amines, while oxidation may produce nitroso or nitro derivatives.
Scientific Research Applications
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the nitro group may participate in redox reactions, while the sulfonamide group can interact with proteins or other cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide: shares similarities with other sulfonamide and hydrazine derivatives, such as:
Uniqueness
The uniqueness of N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity enhances its reactivity and potential for diverse applications, distinguishing it from simpler compounds.
Properties
Molecular Formula |
C25H26N4O6S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H26N4O6S/c1-19(2)18-35-23-13-11-20(12-14-23)16-26-27-25(30)17-28(21-7-6-8-22(15-21)29(31)32)36(33,34)24-9-4-3-5-10-24/h3-16,19H,17-18H2,1-2H3,(H,27,30)/b26-16+ |
InChI Key |
YCSNOTQZCODBSX-WGOQTCKBSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665917.png)


![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665944.png)
![4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11665955.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665959.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665967.png)
![N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11665969.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11665981.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11665987.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665996.png)
![2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11666000.png)

